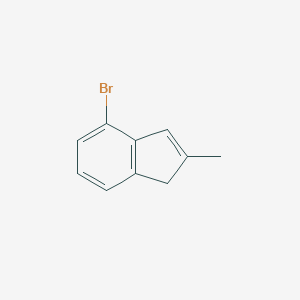

4-Bromo-2-methyl-1h-indene

Description

Properties

IUPAC Name |

4-bromo-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKASFXMXUOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Synthesis, Properties, and Applications

For Correspondence: Gemini, Senior Application Scientist Google Research

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-1H-indene (CAS No: 328085-65-0), a key intermediate in organic synthesis with significant potential in the development of novel pharmaceuticals and functional materials.[1][2] This document details the physicochemical properties, outlines a plausible and detailed synthetic pathway, explores its reactivity, and discusses its applications, particularly within the realm of medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction: The Strategic Importance of the Indene Scaffold

The indene framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for designing ligands that interact with specific biological targets. The introduction of substituents, such as the bromo and methyl groups in this compound, allows for fine-tuning of steric and electronic properties, which is crucial for optimizing pharmacological activity. This guide focuses on the 4-bromo-2-methyl substituted variant, a less-explored yet highly promising intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 328085-65-0 | [1][2] |

| Molecular Formula | C₁₀H₉Br | [1][2] |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | White to yellow crystal | [4] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 267-268 °C (at 760 Torr); 104-108 °C (at 5 Torr) | [2][4] |

| Density | 1.38 g/cm³ (experimental); 1.432 g/cm³ (predicted) | [2][4] |

| Solubility | Soluble in ethanol, dichloromethane, and ether; slightly soluble in water. | [4] |

| InChIKey | RLKASFXMXUOUFQ-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (500 MHz, CDCl₃):

-

Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring are expected to appear in this region. The proton at C7, being adjacent to the bromine atom, would likely be the most downfield. The protons at C5 and C6 would show characteristic ortho- and meta-couplings.

-

Vinyl Proton (δ ~6.5 ppm): The proton at C3 of the five-membered ring is expected to appear as a singlet or a narrow triplet, depending on the coupling with the C1 protons.

-

Allylic Protons (δ ~3.3 ppm): The two protons at C1 are allylic and are expected to appear as a singlet or a narrow multiplet.

-

Methyl Protons (δ ~2.1 ppm): The methyl group at C2 would likely appear as a singlet.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C4) would be significantly shifted.

-

Olefinic Carbons (δ 125-140 ppm): The carbons of the double bond (C2 and C3) would appear in this region.

-

Allylic Carbon (δ ~35-40 ppm): The C1 carbon is expected in this range.

-

Methyl Carbon (δ ~15-20 ppm): The methyl carbon signal would appear in the upfield region.

-

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

-

~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

-

~1600, 1470 cm⁻¹: Aromatic C=C stretching vibrations.

-

~800-600 cm⁻¹: C-Br stretching vibration.

2.2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of a bromine radical (M⁺ - Br) to form a stable indenyl cation, and the subsequent loss of a methyl radical.

Synthesis and Reaction Mechanisms

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. While a direct, one-pot synthesis of this compound is not extensively documented, a reliable multi-step pathway can be constructed based on established organic chemistry principles and literature precedents for similar structures. The proposed synthesis starts from the readily available 3-(2-bromophenyl)-2-methylpropanoic acid.

Proposed Synthetic Pathway

The proposed three-step synthesis involves the formation of an acid chloride, an intramolecular Friedel-Crafts acylation to form the indanone core, and a subsequent reduction and dehydration to yield the target indene.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-bromophenyl)-2-methylpropionyl chloride

-

To a stirred solution of 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in a suitable round-bottom flask, add thionyl chloride (2.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2-bromophenyl)-2-methylpropionyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2-methyl-1-indanone [4]

-

Prepare a suspension of anhydrous aluminum trichloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Add a solution of the crude 3-(2-bromophenyl)-2-methylpropionyl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-Bromo-2-methyl-1-indanone, which can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

-

Dissolve 4-Bromo-2-methyl-1-indanone (1.0 eq) in ethanol (EtOH) in a round-bottom flask and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.

-

Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to afford this compound.

Chemical Reactivity and Applications

This compound possesses several reactive sites that can be exploited for further synthetic transformations, making it a valuable building block.

Reactivity Profile

Caption: Reactivity map of this compound.

The aryl bromide at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for building molecular complexity. For instance, Suzuki coupling with various boronic acids can be used to synthesize a library of 4-aryl-2-methyl-1H-indenes, which are precursors to metallocene catalysts used in olefin polymerization.[1]

The double bond in the five-membered ring can undergo typical electrophilic addition reactions. Furthermore, the allylic protons at the C1 position are acidic (pKa of indene is ~20 in DMSO), and their deprotonation can generate a resonance-stabilized indenyl anion.[7] This anion can then act as a nucleophile in various reactions.

Applications in Drug Development and Medicinal Chemistry

While specific drugs derived from this compound are not yet prevalent in the literature, the broader class of substituted indenes has shown significant promise in various therapeutic areas.[7][8] The this compound scaffold serves as a valuable starting point for the synthesis of analogs of known bioactive indenes. Its utility as a pharmaceutical intermediate lies in its ability to be incorporated into larger molecules to modulate their pharmacological properties.[4]

Safety and Handling

This compound is an irritant and may cause irritation to the eyes, respiratory system, and skin.[2][4] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical attention.[4]

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its well-defined structure, coupled with multiple reactive sites, makes it an attractive building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity and potential applications. As the demand for novel chemical entities continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in advancing scientific discovery.

References

-

This compound - ChemBK. (2024-04-09). Available at: [Link]

-

This compound | C10H9Br | CID 22471914 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Efficient Synthesis of Substituted Indene Derivatives - Taylor & Francis Online. (Date not available). Available at: [Link]

-

This compound, 328085-65-0. (Date not available). Available at: [Link]

-

Synthetic approaches to multifunctional indenes - PMC. (2011-12-29). National Center for Biotechnology Information. Available at: [Link]

-

1H-Indene, 2-methyl- | C10H10 | CID 16587 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

The 1H‐indene and some examples of indene pharmaceuticals. - ResearchGate. (2019). Available at: [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. (2010). Available at: [Link]

-

Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC. (Date not available). National Center for Biotechnology Information. Available at: [Link]

-

1H-Indene, 2,3-dihydro-4-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. This compound | C10H9Br | CID 22471914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-2-methyl-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. 1H-Indene, 2-methyl- | C10H10 | CID 16587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indene(95-13-6) 13C NMR spectrum [chemicalbook.com]

- 7. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-methyl-1-indanone [nastchem.com]

physical and chemical properties of 4-Bromo-2-methyl-1h-indene

An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, chemical reactivity, and synthetic utility of this compound. By synthesizing data from authoritative sources with field-proven insights, this guide offers detailed experimental protocols, safety guidelines, and an exploration of its applications as a versatile molecular building block.

Molecular Identity and Core Physicochemical Properties

This compound is a substituted indene derivative featuring a bromine atom on the aromatic ring and a methyl group on the five-membered ring. This unique substitution pattern makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.[1] Its identity is defined by the CAS Registry Number 328085-65-0.[2]

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉Br | [1][2] |

| Molecular Weight | 209.08 g/mol | [2] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 267-268 °C (at 760 Torr); 104-108 °C (at 5 Torr) | [1] |

| Density | 1.38 - 1.43 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, dichloromethane, and ether; slightly soluble in water. | [1] |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound. While experimental spectra are not universally published, the following sections detail the expected spectroscopic signatures based on its molecular structure.

Mass Spectrometry (MS)

The mass spectrum provides definitive evidence of molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): A prominent feature will be the isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pattern: A primary fragmentation pathway involves the loss of the bromine radical to form a stable indanyl cation at m/z 129 (M⁺ - Br). Further fragmentation may include the loss of a methyl radical to yield a signal at m/z 114.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the precise arrangement of atoms. The predicted chemical shifts (δ) in CDCl₃ are as follows:

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 - 7.1 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~6.4 | Singlet (broad) | 1H | Vinylic proton (=CH) |

| ~3.3 | Singlet (broad) | 2H | Allylic/Benzylic protons (-CH₂-) |

| ~2.1 | Singlet (broad) | 3H | Methyl protons (-CH₃) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~145 - 140 | Aromatic Quaternary Carbons (C-C) |

| ~140 - 135 | Vinylic Quaternary Carbon (C=C-CH₃) |

| ~130 - 120 | Aromatic & Vinylic CH Carbons |

| ~120 | Aromatic Carbon attached to Bromine (C-Br) |

| ~40 | Allylic/Benzylic Carbon (-CH₂) |

| ~16 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600 | Medium-Strong | C=C Stretch (Aromatic and Vinylic) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~800-600 | Strong | C-Br Stretch |

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from its distinct reactive sites, making it a valuable scaffold in medicinal chemistry and materials science.

The Aryl Bromide Handle

The bromine atom on the aromatic ring is the primary site for functionalization, serving as a classical "handle" for palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of diverse chemical moieties, a cornerstone of modern drug discovery. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to construct arylethynyl systems.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

The "Magic Methyl" Effect in Context

In drug development, the introduction of a methyl group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties—a phenomenon often dubbed the "magic methyl" effect.[3] The 2-methyl substituent in this compound can serve several purposes:

-

Conformational Locking: It can restrict the rotation of adjacent substituents, locking the molecule into a biologically active conformation.

-

Metabolic Blocking: It can shield a nearby site from metabolic enzymes (e.g., cytochrome P450s), thereby increasing the drug's half-life.

-

Enhanced Binding: It can improve binding affinity to a target protein by engaging in favorable hydrophobic interactions within a binding pocket.[3]

The indene scaffold itself is present in various biologically active molecules, and this specific building block provides an efficient entry point for exploring structure-activity relationships around this privileged core.[4]

Experimental Workflows

The following sections provide structured protocols for the synthesis and analysis of this compound, designed for practical application in a laboratory setting.

Illustrative Synthetic Pathway

A common and effective method for synthesizing substituted indenes involves the modification of a corresponding indanone precursor. The following diagram illustrates a logical and field-proven workflow for the synthesis of this compound from 4-bromo-1-indanone.

Caption: Synthetic workflow from 4-bromo-1-indanone to the target compound.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol describes the synthesis via Grignard addition followed by dehydration.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry THF and magnesium turnings. Add a small crystal of iodine to initiate the reaction.

-

Grignard Formation: Slowly add a solution of methyl bromide (or methyl iodide) in dry THF to the magnesium suspension. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting methylmagnesium bromide solution to 0 °C.

-

Addition to Indanone: Slowly add a solution of 4-bromo-1-indanone in dry THF to the Grignard reagent at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

-

Dehydration: Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Fit the flask with a Dean-Stark apparatus and heat to reflux. Monitor the reaction by TLC until the alcohol is consumed.

-

Final Purification: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Analytical Workflow for Quality Control

Verifying the purity and identity of the final product is a critical final step.

Caption: Standard analytical workflow for product identity and purity verification.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as an irritant and may cause irritation to the eyes, respiratory system, and skin.[1] Ingestion may be harmful.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Handling: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[7]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the construction of complex molecules. For researchers in drug discovery, the strategic placement of the aryl bromide and methyl group on the indene scaffold provides a powerful platform for generating novel compounds with tailored biological activities. Adherence to rigorous synthetic, analytical, and safety protocols is essential to fully and safely leverage the potential of this important compound.

References

-

This compound - ChemBK. (2024). Retrieved from [Link]

-

This compound | C10H9Br | CID 22471914 - PubChem. (n.d.). Retrieved from [Link]

-

2-bromo-4-methyl-1-phenyl-1H-indene | C16H13Br | CID 152756950 - PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-2-methylbut-1-ene | C5H9Br | CID 549585 - PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-2-methylpent-1-ene | C6H11Br | CID 89229886 - PubChem. (n.d.). Retrieved from [Link]

-

Safety Data Sheet for 4-Bromo-1H-indene - Angene Chemical. (2023). Retrieved from [Link]

-

1H-Indene, 2,3-dihydro-4-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of indenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. (2010). Retrieved from [Link]

-

4-Bromo-1H-indene | C9H7Br | CID 15637624 - PubChem. (n.d.). Retrieved from [Link]

-

The 1H‐indene and some examples of indene pharmaceuticals - ResearchGate. (n.d.). Retrieved from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023). Retrieved from [Link]

-

The Role of 1-Bromo-2-methyl-1-propene in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

4-Bromo-2-(4-fluorobenzylidene)indan-1-one - PMC - NIH. (n.d.). Retrieved from [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - American Chemical Society. (2023). Retrieved from [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (2023). Retrieved from [Link]

Sources

4-Bromo-2-methyl-1h-indene structural formula and isomers

An In-Depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Structure, Isomerism, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in advanced organic synthesis. We will delve into its core structural features, explore the nuances of its primary isomers, and present field-proven insights into its synthesis and reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Bromo-Methyl-Indene Scaffold

The indene framework, consisting of a fused benzene and cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. The strategic introduction of substituents, such as a bromine atom and a methyl group, imparts unique reactivity and allows for the precise construction of complex molecular architectures. This compound (CAS: 328085-65-0) serves as a critical building block, primarily utilized as a raw material and intermediate for the synthesis of fluorescent dyes, novel heterocyclic compounds, and pharmacologically active molecules.[1] Its molecular formula is C₁₀H₉Br, with a molecular weight of approximately 209.08 g/mol .[2]

Core Compound Profile: this compound

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in research and development.

Structural Formula and Key Identifiers

The structural arrangement of this compound is depicted below. The bromine atom is positioned on the aromatic ring at carbon 4, while the methyl group is on the five-membered ring at carbon 2.

Caption: Structural formula of this compound.

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing critical data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 328085-65-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₉Br | [1][2] |

| Molecular Weight | 209.08 g/mol | [2] |

| Appearance | White to yellow crystal | [1] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 267-268 °C (atm); 104-108 °C (5 Torr) | [1] |

| Density | 1.38 g/cm³ | [1] |

| Solubility | Soluble in ethanol, dichloromethane, ether; slightly soluble in water | [1] |

| SMILES | CC1=CC2=C(C1)C=CC=C2Br | [2] |

Isomeric Landscape: A Comparative Analysis

The specific placement of the bromo and methyl substituents on the indene ring system gives rise to several positional isomers, each with distinct chemical properties and synthetic applications. The most prominent and well-documented isomer is 7-Bromo-2-methyl-1H-indene.

Structural Comparison of Key Positional Isomers

The difference in the substitution pattern between the 4-bromo and 7-bromo isomers directly influences their reactivity. The bromine's position relative to the fused ring system alters the electronic environment of the molecule, which is a critical consideration in reactions like cross-coupling.

Caption: Comparison of this compound and its 7-Bromo isomer.

Comparative Properties and Applications

While both isomers are valuable synthetic intermediates, their utility diverges based on their structure.

| Feature | This compound | 7-Bromo-2-methyl-1H-indene |

| CAS Number | 328085-65-0 | 880652-93-7[3] |

| Appearance | White to yellow crystal[1] | Colorless solid or pale yellow liquid[3][4] |

| Key Reactivity | General intermediate for dyes and heterocycles[1] | Enhanced electrophilic character due to the bromine substituent, making it a valuable precursor for cross-coupling reactions[3] |

| Primary Application | Organic synthesis raw material[1] | Synthesis of a broad range of ansa-zirconocenes used as polymerization catalysts[4][5][6] |

The enhanced electrophilic character of 7-Bromo-2-methyl-1H-indene makes it particularly suitable for palladium-catalyzed reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[3][4]

Synthesis and Mechanistic Considerations

The synthesis of substituted indenes can be achieved through various routes. While specific, detailed protocols for the 4-bromo isomer are proprietary, a robust and published methodology exists for its 7-bromo counterpart, offering valuable mechanistic insights.

General Synthetic Strategies for the Indene Core

The construction of the indene scaffold is well-established. Modern methods often rely on metal-catalyzed cyclization reactions, which offer high yields and regioselectivity. For instance, rhodium(I) catalysts can effectively mediate the reaction between (chloromethyl)phenylboronic acids and alkynes to form indene derivatives.[7] Another powerful approach involves the iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides with internal alkynes.[7] These methods highlight the versatility of catalytic chemistry in accessing this important structural motif.

Detailed Experimental Protocol: Synthesis of 7-Bromo-2-methyl-1H-indene

The following protocol is adapted from established literature and provides a validated pathway to the 7-bromo isomer.[4] This multi-step process demonstrates a classic reduction followed by elimination/rearrangement to yield the target indene.

Step 1: Reduction of the Ketone

-

Reactant: 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one (0.52 mol)

-

Solvent: 950 mL of a THF-methanol mixture (2:1 v/v)

-

Reagent: Sodium borohydride (NaBH₄, 1.02 mol)

-

Procedure: The starting ketone is dissolved in the solvent mixture and cooled to -5 °C. Sodium borohydride is added in batches over 2 hours, ensuring the temperature is maintained below 0 °C. The mixture is then stirred overnight at room temperature.

Step 2: Workup and Acidification

-

Procedure: The reaction mixture is poured into 1000 mL of ice water. The solution is then carefully acidified with 10% HCl to a pH of 4. This step is crucial for quenching the excess reducing agent and facilitating the subsequent elimination.

Step 3: Purification

-

Procedure: The product is isolated and purified via fractional distillation.

-

Result: 7-bromo-2-methyl-1H-indene is obtained as a colorless solid with a boiling point of 104-108 °C at 5 mmHg. The reported yield is 93%.[4]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H9Br | CID 22471914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 880652-93-7: 7-Bromo-2-methyl-1H-indene | CymitQuimica [cymitquimica.com]

- 4. 7-broMo-2-Methyl-1H-Indene | 880652-93-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. Indene synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methyl-1H-indene in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-methyl-1H-indene, a crucial intermediate in organic synthesis.[1] For researchers, process chemists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, formulation, and analytical method development. This document moves beyond a simple data sheet, offering a foundational understanding of the compound's physicochemical properties, predictive solubility analysis based on chemical principles, and robust, field-proven protocols for empirical solubility determination.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand its intrinsic chemical and physical nature. The structure of this compound dictates its interaction with various solvents.

Chemical Structure:

The molecule possesses a bicyclic aromatic-aliphatic indene core, which is largely nonpolar. The presence of a bromine atom introduces some polarity and polarizability, while the methyl group reinforces the hydrophobic character. This duality suggests a nuanced solubility profile, favoring organic solvents over highly polar ones like water.

Key Physical Properties:

| Property | Value | Source |

| Appearance | White to yellow crystal | [1] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 267-268 °C (at 760 Torr) | [1] |

| Density | ~1.38 - 1.43 g/cm³ (Predicted) | [1] |

The crystalline solid state and moderate melting point are typical for a rigid organic molecule of this size. These properties are critical when designing solubility experiments, particularly for achieving thermodynamic equilibrium.

Foundational Principles and Solubility Predictions

The adage "like dissolves like" serves as a powerful predictive tool in solubility science.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its largely nonpolar hydrocarbon structure is the dominant feature. Therefore, it is logical to predict higher solubility in solvents that are also nonpolar or moderately polar.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Strong van der Waals interactions are expected between the indene core and these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the C-Br bond and can effectively solvate the overall molecule. Dichloromethane and ethers are already reported to be effective solvents.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents rely on hydrogen bonding. While ethanol is reported as a suitable solvent, likely due to its alkyl chain providing some nonpolar character, highly polar protic solvents are less favorable.[1] The compound lacks significant hydrogen bond donor or acceptor sites, leading to very poor affinity for water, which is confirmed by reports of it being only slightly soluble.[1]

Solubility Profile: Known Data and Predictions

The following table summarizes the known and predicted solubility of this compound. Quantitative data for this specific compound is not widely published, necessitating experimental determination for precise applications.

| Solvent Class | Solvent | Predicted/Known Solubility | Rationale / Notes |

| Polar Protic | Water | Slightly Soluble / Insoluble | Confirmed by literature.[1] The molecule's dominant hydrophobic character prevents significant interaction with the water's hydrogen-bonding network. |

| Ethanol | Soluble | Confirmed by literature.[1] The ethyl group provides sufficient nonpolar character to solvate the indene core. | |

| Methanol | Moderately Soluble | Predicted. Less soluble than in ethanol due to methanol's higher polarity. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Confirmed by literature.[1] Excellent solvent due to its ability to dissolve moderately polar and nonpolar compounds. |

| Diethyl Ether | Soluble | Confirmed by literature.[1] A common solvent for nonpolar to moderately polar organic compounds. | |

| Tetrahydrofuran (THF) | Highly Soluble | Predicted. Structurally similar to diethyl ether but with slightly higher polarity. | |

| Acetone | Soluble | Predicted. A versatile solvent capable of dissolving a wide range of organic compounds. | |

| Ethyl Acetate | Soluble | Predicted. Its ester functionality and alkyl chains provide a good balance of polarity. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Predicted. A very strong polar aprotic solvent, likely to dissolve the compound effectively. | |

| Nonpolar | Toluene | Highly Soluble | Predicted. Aromatic stacking interactions between toluene and the indene ring system should promote high solubility. |

| Hexanes / Heptane | Moderately to Sparingly Soluble | Predicted. Solubility may be limited as the bromine atom adds polarity that is not well-matched by purely aliphatic solvents. |

Experimental Protocols for Solubility Determination

Accurate solubility determination is achieved through systematic, reproducible experimental work. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.

Workflow for Comprehensive Solubility Assessment

The following diagram outlines a logical workflow for characterizing the solubility of a compound like this compound. This workflow is designed to be efficient, starting with rapid screening to identify suitable solvents before committing to more time-intensive quantitative analysis.

Caption: Logical workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to quickly screen a range of solvents and categorize them.

Materials:

-

This compound

-

Selection of test solvents (e.g., water, ethanol, DCM, toluene, hexane)

-

Small test tubes (13x100 mm) or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.[4]

-

Expertise & Experience: Using a consistent, estimated amount allows for semi-quantitative comparison across solvents. Crushing any large crystals ensures a greater surface area for dissolution.

-

-

Solvent Addition: Add the selected solvent in 0.5 mL increments to the test tube.

-

Agitation: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[3]

-

Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.

-

Categorization: Continue adding solvent up to a total volume of 2-3 mL. Classify the solubility based on the following criteria:

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved even after vigorous mixing.

-

Insoluble: Little to no solid dissolves.

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Gravimetric Method)

This method determines the thermodynamic equilibrium solubility, which is the most accurate and reliable measure for physicochemical characterization.[5]

Materials:

-

This compound

-

Chosen solvent (identified as suitable from Protocol 1)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials for collecting filtrate

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask (e.g., 100 mg to 5 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.[5]

-

Trustworthiness: The presence of excess solid is the self-validating mechanism that ensures the solution is truly saturated at equilibrium.

-

-

Equilibration:

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask on an orbital shaker or use a magnetic stir bar. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24-48 hours.

-

Expertise & Experience: A duration of 24 hours is typically sufficient for most organic compounds to reach thermodynamic equilibrium.[5] For compounds with slow dissolution kinetics or potential polymorphism, longer times or preliminary time-to-equilibrium studies may be necessary.

-

-

Sample Collection and Separation:

-

After equilibration, allow the slurry to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.00 mL) into a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) vial. Record the exact volume collected.

-

Trustworthiness: Filtration is a critical step to ensure that no microscopic solid particles are transferred, which would artificially inflate the solubility measurement.

-

-

Solvent Evaporation:

-

Place the vial containing the filtrate in a fume hood or use a gentle stream of nitrogen or a vacuum centrifuge to slowly evaporate the solvent to dryness.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent traces.

-

Weigh the vial containing the solid residue on an analytical balance.[6]

-

The mass of the dissolved solute is the final weight of the vial minus its initial tare weight.

-

Calculation:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of filtrate (mL)

-

-

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat.[1]

-

Exposure: Avoid inhalation and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice if irritation persists.[1]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is readily soluble in common polar aprotic and alcoholic solvents such as dichloromethane, ether, and ethanol, while demonstrating poor solubility in water.[1] For applications requiring precise concentration control, the qualitative assessments and predictions in this guide should be supplemented with quantitative experimental determination using a robust method like the equilibrium gravimetric protocol detailed herein. A systematic approach to solubility testing ensures reliable data, facilitating smoother process development and more robust scientific outcomes.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). SUNY Oneonta. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Anbar. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto. [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Solubility Test. (n.d.). AxisPharm. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. [Link]

- Method for determining solubility of a chemical compound. (2005).

-

This compound. (n.d.). Next Peptide. [Link]

-

Solubility test/ Organic lab. (2021). YouTube. [Link]

-

Safety Data Sheet - 4-Bromo-1H-indene. (2025). Angene Chemical. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-methyl-1H-indene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-2-methyl-1H-indene, a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, outlines a robust synthetic strategy, and explores its utility in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Core Molecular Profile

This compound is a substituted indene derivative featuring a bromine atom on the aromatic ring and a methyl group on the five-membered ring. This specific arrangement of functional groups makes it a versatile building block for constructing more complex molecular architectures. The aryl bromide moiety serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the indene core is a structural motif found in various biologically active compounds and materials.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These data are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉Br | [ChemBK[1], PubChem[2]] |

| Molecular Weight | 209.08 g/mol | [PubChem[2]] |

| CAS Number | 328085-65-0 | [ChemBK[1], PubChem[2]] |

| Appearance | White to yellow crystal | [ChemBK[1]] |

| Melting Point | 45-47 °C | [ChemBK[1]] |

| Boiling Point | 104-108 °C (at 5 Torr) | [ChemBK[1]] |

| Solubility | Soluble in ethanol, dichloromethane, ether; slightly soluble in water. | [ChemBK[1]] |

Strategic Synthesis: A Mechanistic Approach

While various methods exist for synthesizing the indene scaffold, a particularly robust and modular approach for creating substituted indenes involves a sequence of palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis (RCM).[3] This strategy offers excellent control over the final substitution pattern and is adaptable to a wide range of functional groups.

Below is a proposed, field-proven workflow for the synthesis of this compound, starting from commercially available precursors.

Conceptual Workflow Diagram

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol

Part 1: Suzuki Coupling to Synthesize Diene Precursor

The initial step involves creating the carbon backbone via a Suzuki coupling reaction. This palladium-catalyzed method is chosen for its high efficiency and functional group tolerance, allowing for the precise formation of a C(sp²)-C(sp³) bond.[4]

-

Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 1-bromo-3-iodobenzene (1.0 eq), 2-methylallylboronic acid pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq) as the base.

-

Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling argon through it for 20 minutes. Subsequently, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

-

Expertise & Experience Insight: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this type of coupling. The choice of K₃PO₄ as the base is crucial; it is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.[5]

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Work-up & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the intermediate, 1-bromo-3-(2-methylallyl)benzene.

Part 2: Ring-Closing Metathesis (RCM) to Form the Indene Ring

With the diene precursor in hand, the five-membered ring is constructed using RCM. This powerful reaction, mediated by a ruthenium catalyst (e.g., Grubbs' catalyst), efficiently forms cyclic structures.[3]

-

Reactor Setup: In a separate Schlenk flask under argon, dissolve the diene precursor from Part 1 in anhydrous, degassed dichloromethane (DCM).

-

Catalyst Addition: Add Grubbs' Second Generation catalyst (1-2 mol%) to the solution.

-

Trustworthiness Insight: Using a second-generation catalyst provides higher stability and activity compared to the first-generation counterpart, ensuring a more efficient and reliable ring closure, even with moderately challenging substrates.

-

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40 °C) for 4-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Catalyst Quenching & Purification: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst. Concentrate the solvent and purify the residue directly by column chromatography on silica gel to obtain the final product, this compound.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Handle

The primary utility of this compound in drug development and materials science lies in its capacity as a substrate for further functionalization. The aryl bromide is an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a vast array of aryl or heteroaryl groups.[6]

Illustrative Workflow: Synthesis of a Biaryl Indene Derivative

This protocol demonstrates how this compound can be used to synthesize a more complex biaryl structure, a common motif in pharmacologically active molecules.

Caption: Suzuki coupling of this compound with a heteroaryl boronic acid.

Step-by-Step Protocol

-

Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Catalyst & Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-4 mol%). Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

-

Authoritative Grounding: The use of a ligand like dppf stabilizes the palladium center and facilitates the reductive elimination step, which is often rate-limiting. A mixed aqueous solvent system with a carbonate base is a standard, highly effective condition for Suzuki couplings.[5]

-

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C for 2-6 hours. For sluggish reactions, microwave irradiation can be employed to accelerate the coupling.

-

Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase, concentrate, and purify by flash chromatography or preparative HPLC to yield the desired 2-methyl-4-(pyridin-3-yl)-1H-indene. This final compound can serve as a scaffold for further elaboration in a drug discovery program.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1]

Conclusion

This compound is a strategically important building block whose value is defined by its versatile reactivity. Its molecular formula is C₁₀H₉Br and its molecular weight is 209.08 g/mol .[1][2] Through well-established synthetic routes like the Suzuki-RCM sequence, it can be prepared with high precision. The presence of the aryl bromide functionality provides a reliable access point for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the indene core. This capability makes it a highly relevant intermediate for scientists engaged in the synthesis of novel therapeutics and advanced organic materials.

References

-

Guo, L.-N., Duan, X.-H., Bi, H.-P., Liu, X.-Y., & Liang, Y.-M. (2006). Synthesis of Indenes via Palladium-Catalyzed Carboannulation of Diethyl 2-(2-(1-alkynyl)phenyl)malonate and Organic Halides. The Journal of Organic Chemistry, 71(8), 3325–3327. [Link]

-

Zhou, F., Han, X., & Lu, X. (2011). Palladium(II)-Catalyzed Synthesis of Functionalized Indenes from o-Alkynylbenzylidene Ketones. The Journal of Organic Chemistry, 76(5), 1491–1494. [Link]

-

Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. [Link]

-

Organic Chemistry Portal. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis.[Link]

-

ChemBK. this compound.[Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H9Br | CID 22471914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ikm.org.my [ikm.org.my]

The Versatile Synthon: Unlocking the Potential of 4-Bromo-2-methyl-1H-indene in Modern Organic Synthesis

Abstract

The indene scaffold is a privileged structural motif found in a diverse array of biologically active molecules and advanced materials. Among the functionalized indenes, 4-Bromo-2-methyl-1H-indene stands out as a versatile and highly valuable building block in organic synthesis. Its unique combination of a reactive aryl bromide and a modifiable indene core offers a powerful platform for the construction of complex molecular architectures. This in-depth technical guide explores the synthesis, reactivity, and potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to facilitate its practical application in the laboratory.

Introduction: The Strategic Importance of the Indene Scaffold

Indene and its derivatives are bicyclic hydrocarbons that have garnered significant attention in the fields of medicinal chemistry and materials science.[1] The rigid, planar structure of the indene core, coupled with the ability to introduce a wide range of substituents, allows for the fine-tuning of steric and electronic properties. This has led to the development of indene-based compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Furthermore, the unique photophysical and electronic characteristics of indene derivatives have made them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[2]

This compound, with its strategically placed bromine atom, serves as a key intermediate for the elaboration of the indene scaffold. The carbon-bromine bond provides a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₉Br |

| Molecular Weight | 209.08 g/mol |

| Appearance | White to light yellow solid |

| CAS Number | 328085-65-0 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton on the five-membered ring, the allylic methylene protons, and the methyl group. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The vinylic proton should be a singlet or a narrow multiplet around δ 6.5-7.0 ppm. The methylene protons at the 1-position will likely be a singlet around δ 3.3-3.5 ppm, and the methyl protons at the 2-position will be a singlet around δ 2.0-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight aromatic and vinylic carbons, one methylene carbon, and one methyl carbon. The aromatic carbons will resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The vinylic carbons of the five-membered ring will be in the δ 125-140 ppm range. The methylene carbon will be around δ 35-40 ppm, and the methyl carbon will be in the upfield region, around δ 15-20 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). The fragment ions would arise from the loss of bromine, methyl, and other small fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C stretching of the aromatic and indene rings (around 1450-1600 cm⁻¹), and the C-Br stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).

Synthesis of this compound

While a definitive, high-yielding, and widely adopted synthesis for this compound is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be devised from commercially available precursors. A common strategy for the synthesis of substituted indenes involves the cyclization of appropriate precursors. A potential route could involve the bromination of 2-methyl-1H-indene.

Conceptual Synthetic Pathway:

Caption: Conceptual pathway for the synthesis of this compound.

A direct bromination of 2-methyl-1H-indene would likely require careful control of reaction conditions to achieve regioselectivity at the 4-position of the aromatic ring. Electrophilic aromatic substitution on the indene system is influenced by the directing effects of the fused ring system.

Alternatively, a multi-step synthesis starting from a pre-functionalized aromatic ring, followed by the construction of the five-membered ring, could offer better control over the final product's regiochemistry.

Key Applications in Organic Synthesis: A Gateway to Molecular Diversity

The synthetic utility of this compound primarily stems from its ability to participate in a wide range of cross-coupling reactions, transforming the C-Br bond into new C-C, C-N, and C-O bonds. This versatility makes it an invaluable precursor for the synthesis of highly functionalized indene derivatives with potential applications in various fields.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[3] this compound is an excellent substrate for this reaction, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 4-position. These biaryl structures are common motifs in pharmaceuticals and organic electronic materials.

A highly efficient, ligand-free Suzuki coupling protocol has been reported for the closely related 4-bromo-2-methyl-1H-indanone. This method can be adapted for this compound, providing a straightforward route to 4-aryl-2-methyl-1H-indenes.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from a procedure for a similar substrate and should be optimized for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Tetrabutylammonium bromide (TBAB) (1 equivalent)

-

Polyethylene glycol 400 (PEG-400)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and TBAB (1 mmol).

-

Add PEG-400 (5 mL) and water (1 mL) to the flask.

-

Add Pd(OAc)₂ (0.0001 mmol, 0.01 mol%).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-indene.

Causality Behind Experimental Choices:

-

Ligand-Free System: The use of a phase-transfer catalyst like TBAB and a solvent system like PEG-400/water can facilitate the reaction without the need for expensive and air-sensitive phosphine ligands. This simplifies the experimental setup and reduces costs.

-

Palladium(II) Acetate: A common and relatively inexpensive palladium precursor that is readily reduced in situ to the active Pd(0) catalyst.

-

Potassium Carbonate: A mild and effective base for the Suzuki-Miyaura coupling.

-

PEG-400/Water: A green and efficient solvent system that can promote the reaction and simplify product isolation.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.[4] This reaction allows for the introduction of vinyl groups at the 4-position of the indene core, leading to the synthesis of styrenyl-type derivatives. These extended π-systems are of great interest in materials science for their potential applications in polymers and organic electronics.

Caption: Heck-Mizoroki reaction of this compound.

Experimental Protocol: General Heck-Mizoroki Reaction

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate) (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃)) (2-3 equivalents)

-

Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 mmol), the alkene (1.2 mmol), the base (2 mmol), and the palladium catalyst and ligand in the chosen solvent (5-10 mL).

-

Heat the reaction mixture to 80-140 °C with stirring.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature.

-

Filter off any solid residues and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, which can deactivate the catalyst.

-

Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.

-

Base: The base is required to neutralize the hydrogen bromide that is generated during the catalytic cycle.

-

Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

Sonogashira Coupling: Synthesis of Alkynyl Indenes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indenes.[5] These compounds are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, or be used in the synthesis of conjugated polymers.

Caption: Sonogashira coupling of this compound.

Experimental Protocol: General Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.

-

Add the base, this compound, and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Copper(I) Cocatalyst: Copper(I) is crucial for the Sonogashira coupling as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Amine Base: The amine acts as both a base and a solvent in many cases, and it also helps to prevent the homocoupling of the alkyne (Glaser coupling).

Potential in Drug Discovery and Materials Science

The functionalized indene derivatives accessible from this compound are of significant interest in drug discovery. The indene scaffold is a key component of several biologically active compounds, and the ability to introduce diverse substituents at the 4-position allows for the exploration of structure-activity relationships and the optimization of lead compounds. For instance, substituted indenes have been investigated as inhibitors of various enzymes and receptors.

In the realm of materials science, the introduction of aryl, vinyl, and alkynyl groups onto the indene core can be used to tune the electronic and photophysical properties of the resulting molecules. This opens up possibilities for the development of new organic semiconductors, fluorescent dyes, and other functional materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means of accessing a wide range of functionalized indene derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this synthon in their own synthetic endeavors, whether in the pursuit of new therapeutic agents or the development of novel organic materials. The continued exploration of the reactivity of this compound is sure to unveil even more exciting applications in the future.

References

-

ChemBK. This compound. Available at: [Link]

-

Semantic Scholar. Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Available at: [Link]

-

National Center for Biotechnology Information. The Importance of 4-Bromo-2-methylbut-1-ene in Modern Organic Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

-

National Center for Biotechnology Information. This compound | C10H9Br | CID 22471914 - PubChem. Available at: [Link]

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Royal Society of Chemistry. Denitrative Mizoroki–Heck reaction of unactivated alkenes. Available at: [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylbut-1-ene (CAS 20038-12-4) in Pharmaceutical Intermediate Synthesis. Available at: [Link]

-

PubMed. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Available at: [Link]

-

National Center for Biotechnology Information. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available at: [Link]

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

-

MDPI. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Substituted Indenes

Introduction

The indene framework, a distinctive bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a cornerstone of significant scientific interest. Its derivatives are not merely academic curiosities; they are integral components in a vast array of applications, from functional materials to biologically active molecules and as ligands in organometallic chemistry. The unique structural and electronic properties of substituted indenes have cemented their importance in drug development, materials science, and catalysis. This guide offers a comprehensive exploration of the primary synthetic strategies for constructing substituted indenes, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind the synthetic choices, ensuring a deep and practical understanding of the field.

Part 1: Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and direct approach to the indene core. These methods rely on the formation of a five-membered ring from a suitably functionalized aromatic precursor. The elegance of this strategy lies in its atom economy and the ability to set stereocenters with a high degree of control.

Acid-Catalyzed Cyclizations

Brønsted and Lewis acids can effectively promote the cyclization of various precursors to form the indene ring system. A notable example is the cyclization of 1,3-dienes.

Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes

This method provides a straightforward route to substituted indenes under mild conditions. The reaction is typically catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid. The causality behind this transformation lies in the protonation of the diene, which generates a carbocation intermediate that subsequently undergoes an intramolecular electrophilic attack on the aromatic ring, followed by aromatization to yield the indene product.[1]

Experimental Protocol: Synthesis of 1-phenyl-1H-indene via Brønsted Acid-Catalyzed Cyclization [1]

-

Reactant Preparation: Dissolve the starting 1,3-diene (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (0.1 mmol) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Transition Metal-Catalyzed Intramolecular Reactions

Transition metals, particularly palladium and gold, are exceptional catalysts for a variety of intramolecular cyclizations leading to indenes. These methods often proceed under mild conditions with high selectivity.

Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides

A novel and efficient entry to polysubstituted indenes is the gold-catalyzed intramolecular hydroalkylation of readily available ynamides.[2] This reaction proceeds under mild conditions, initiated by the activation of the ynamide's alkyne by a gold catalyst, typically a gold(I) complex. This activation generates a keteniminium ion intermediate, which is highly electrophilic. The unique electrophilicity of this intermediate triggers a[3][4]-hydride shift, creating a carbocation that readily undergoes cyclization to form the indene ring. The resulting indenes are densely functionalized and contain an endocyclic enamide, which is a versatile handle for further chemical modifications.[2]